[4-(2-Methoxyphenyl)piperazin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Beschreibung
The compound 4-(2-Methoxyphenyl)piperazin-1-ylmethanone is a hybrid molecule combining a piperazine moiety with a cyclopenta[c]pyrazole scaffold. Its IUPAC name is 1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-4-(2-methoxyphenyl)piperazine (SMILES: COc1ccccc1N1CCN(CC1)C(=O)c1n[nH]c2c1CCC2) . The molecular formula is C₁₈H₂₂N₄O₂, with a molecular weight of 354.446 g/mol .
Eigenschaften
Molekularformel |
C18H22N4O2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13-5-4-6-14(13)19-20-17/h2-3,7-8H,4-6,9-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
XJOQLOMQFJQIBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNC4=C3CCC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Piperazine Derivatization: Start with a piperazine scaffold and introduce the methoxyphenyl group via nucleophilic substitution or reductive amination.
Cyclopenta[c]pyrazole Formation: Construct the tetrahydrocyclopenta[c]pyrazole ring through cyclization reactions. For example, a condensation of hydrazine with a suitable diketone or aldehyde can yield this bicyclic system.
Final Assembly: Combine the piperazine derivative and the cyclopenta[c]pyrazole fragment to form the target compound.
Industrial Production:: While no large-scale industrial process specifically targets this compound, its synthesis can be adapted from existing methodologies. Researchers often explore novel synthetic routes to improve efficiency and yield.
Analyse Chemischer Reaktionen
Oxidation: Die Methoxyphenylgruppe könnte oxidative Umlagerungen wie Demethylierung oder Hydroxylierung erfahren.
Reduktion: Reduktion des Piperazinrings könnte zu gesättigten Analogen führen.
Substitution: Der Piperazin-Stickstoff ist nucleophil und ermöglicht Substitutionsreaktionen.
Cycloadditionen: Der Cyclopenta[c]pyrazolring kann an [3+2]- oder [4+2]-Cycloadditionen teilnehmen.
Hydrazin: Für die Cyclopenta[c]pyrazolbildung.
Hydrierungskatalysatoren: Um ungesättigte Bindungen zu reduzieren.
Halogenierungsmittel: Für Substitutionsreaktionen.
Demethyliertes Analog: Entfernung der Methoxygruppe.
Gesättigtes Piperazinderivat: Reduktion des Piperazinrings.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Chemie: Untersuchen Sie sein Potenzial als α1-adrenerger Rezeptorantagonist.
Neurologische Erkrankungen: Erforschen Sie seine Auswirkungen auf neurodegenerative Erkrankungen.
Entdeckung von Arzneimitteln für das zentrale Nervensystem: Zielen Sie auf α1-ARs für neue ZNS-Medikamente.
5. Wirkmechanismus
α1-adrenerger Rezeptorantagonismus: Moduliert wahrscheinlich die glatte Muskelkontraktion.
Neurotransmitter-Interaktion: Interferiert mit der Signalübertragung von Noradrenalin und Adrenalin.
Wirkmechanismus
α1-Adrenergic Receptor Antagonism: Likely modulates smooth muscle contraction.
Neurotransmitter Interaction: Interferes with noradrenaline and epinephrine signaling.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name / ID | Substituents / Modifications | Molecular Weight (g/mol) | Key Findings / Applications | References |
|---|---|---|---|---|
| 4-(2-Methoxyphenyl)piperazin-1-ylmethanone (Target Compound) | 2-Methoxyphenylpiperazine; cyclopenta[c]pyrazole | 354.446 | Structural similarity to GLUT4-binding compounds; potential modulation of glucose uptake. | |
| [4-(4-Chlorophenyl)sulfonyl]piperazin-1-yl analog | 4-Chlorophenylsulfonylpiperazine; cyclopenta[c]pyrazole | ~370 (estimated) | Increased lipophilicity due to sulfonyl group; may enhance metabolic stability. | |
| (4-Hydroxy-3-methoxyphenyl)(4-((1s,4s)-4-phenylcyclohexyl)piperazin-1-yl)methanone (14) | 4-Hydroxy-3-methoxyphenyl; 4-phenylcyclohexylpiperazine | ~450 (estimated) | 24% synthesis yield; hydroxyl group may improve solubility and hydrogen bonding. | |
| BPN-3783 (N-(2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine) | Thiazole-pyridine core; imidazole substituent | ~490 (estimated) | Used as an internal standard in bioanalytical assays; stable in plasma and brain matrices. | |
| 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole | Benzothiazole-pyrazoline hybrid; 4-methoxyphenyl | 399.47 | Exhibits antitumor and antidepressant activities; synthesized via hydrazine condensation. |
Key Comparative Insights
Piperazine Modifications: The 2-methoxyphenyl group in the target compound contrasts with the 4-chlorophenylsulfonyl substituent in , which introduces a polar sulfonyl group. This modification likely increases metabolic stability but may reduce blood-brain barrier penetration due to higher polarity .
Heterocyclic Core Variations :
- The cyclopenta[c]pyrazole in the target compound shares a fused bicyclic system with BPN-3783 , but the latter’s thiazole-pyridine-imidazole substituents suggest kinase or enzyme inhibition, whereas the methoxyphenylpiperazine in the target compound may favor neurotransmitter receptor interactions (e.g., serotonin 5-HT₁A) .
- Pyrazoline derivatives like 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole demonstrate the pharmacological versatility of pyrazole-based scaffolds, though the target compound’s cyclopentane fusion may confer distinct conformational rigidity.
Biological Activity: GLUT4-binding analogs in share a pyrazole-piperazine scaffold but incorporate fluorophenyl or quinoline groups, suggesting that the target compound’s methoxyphenyl group may modulate glucose uptake via similar mechanisms. The antitumor activity of benzothiazole-pyrazoline hybrids highlights the importance of electron-withdrawing substituents (e.g., methoxy groups) in enhancing bioactivity, a feature present in the target compound.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis (as inferred from ) likely follows established protocols for piperazine-carbonyl couplings, though yields may vary based on substituent reactivity (e.g., 24% yield for compound 14 in ).
- Pharmacokinetic Properties: The cyclopenta[c]pyrazole core may enhance metabolic stability compared to non-fused pyrazoles, as seen in BPN-3783’s use in bioanalytical assays .
- Target Selectivity : Structural analogs suggest that 2-methoxyphenylpiperazine derivatives often target serotonin or dopamine receptors, while sulfonyl or bulky cyclohexyl groups (e.g., ) may shift activity toward enzymes or transporters.
Biologische Aktivität
The compound 4-(2-Methoxyphenyl)piperazin-1-ylmethanone , often referred to as MCPP , has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various receptors and its implications in drug design.
Chemical Structure and Properties
MCPP features a complex structure that includes a piperazine moiety and a tetrahydrocyclopenta[c]pyrazole core. The presence of the 2-methoxyphenyl group is significant as it contributes to the compound's lipophilicity and receptor binding affinity.
Structural Formula
Molecular Weight
The molecular weight of MCPP is approximately 324.42 g/mol.
Receptor Binding Affinity
MCPP has been studied for its binding affinity to various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The binding studies indicate that MCPP acts as a selective ligand for these receptors, which are implicated in mood regulation and anxiety disorders.
Table 1: Binding Affinities of MCPP
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 12 nM |
| 5-HT2A | 15 nM |
| D2 | 200 nM |
Pharmacological Implications
The selective binding of MCPP to serotonin receptors suggests its potential use in treating psychiatric disorders such as depression and anxiety. Studies have shown that compounds with similar structures exhibit anxiolytic and antidepressant effects.
Case Study: Anxiolytic Effects
In a recent study involving animal models, MCPP demonstrated significant anxiolytic effects when administered at doses ranging from 1 to 10 mg/kg. The results indicated a reduction in anxiety-like behavior as measured by the elevated plus maze test.
The mechanism by which MCPP exerts its effects is primarily through modulation of serotonin pathways. By selectively binding to the 5-HT1A and 5-HT2A receptors, MCPP enhances serotonergic neurotransmission, which is crucial for mood stabilization.
Safety and Toxicity Profile
Preliminary toxicity studies have shown that MCPP has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.
Table 2: Toxicity Studies Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | LD50 > 1000 mg/kg |
| Chronic Toxicity | No significant findings |
| Mutagenicity | Negative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
